molecular formula C23H24N3NaO6 B13829991 sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

Cat. No.: B13829991
M. Wt: 461.4 g/mol
InChI Key: MKNSEUWGSSBVQF-UHFFFAOYSA-M
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Description

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is a sodium salt of a complex indolizinoquinoline derivative. Its structure includes a dimethylaminomethyl group at position 1, a hydroxymethyl substituent at position 8, and a 2-hydroxybutanoate moiety at position 7 (Figure 1). The sodium salt enhances solubility, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C23H24N3NaO6

Molecular Weight

461.4 g/mol

IUPAC Name

sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

InChI

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1

InChI Key

MKNSEUWGSSBVQF-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this sodium salt derivative typically involves:

  • Isolation or synthesis of the parent camptothecin molecule or its analogs.
  • Introduction of the 2-hydroxybutanoate moiety via esterification or salt formation.
  • Formation of the sodium salt by neutralization with sodium bases.
  • Functionalization of the indolizinoquinoline core with dimethylaminomethyl and hydroxymethyl groups.

The sodium salt is favored for its enhanced solubility and bioavailability compared to the parent compound.

Detailed Preparation Steps and Conditions

Step Reagents/Conditions Description Yield/Outcome Reference
1 Starting from camptothecin or related derivatives The parent camptothecin molecule is prepared or procured as the base structure N/A
2 Reaction with 2-hydroxybutanoic acid or its derivatives Introduction of the 2-hydroxybutanoate group via esterification or amidation Moderate to high yields, depending on method
3 Neutralization with sodium acetate or sodium hydrogencarbonate Formation of the sodium salt in aqueous or organic solvents, typically at mild temperatures (20-25°C) and controlled pH (~7.5) Yields up to 73% reported
4 Use of coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in dichloromethane For amide bond formation and functional group coupling, reaction carried out at room temperature for 24 hours Yields ~42% for complex derivatives
5 Purification by silica gel column chromatography or reverse phase chromatography Ensures high purity (>95%) of the sodium salt compound Purity >95% achieved

Representative Experimental Procedure

A typical preparation involves dissolving the camptothecin derivative in a dry organic solvent such as methylene chloride, followed by addition of 2-hydroxybutanoic acid or its activated derivative. Coupling agents like BOP and bases such as triethylamine are added to facilitate amide bond formation. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is evaporated, and the residue is purified by silica gel chromatography using ethyl acetate-methanol mixtures as eluents. The product is then neutralized with sodium acetate or sodium hydrogencarbonate in aqueous medium to form the sodium salt. Final purification by reverse phase chromatography and lyophilization yields the sodium salt as a yellow powder with high purity.

Reaction Scheme Summary

Reaction Stage Reagents Conditions Product Form
Esterification/Amidation Camptothecin derivative + 2-hydroxybutanoic acid + BOP + triethylamine 20°C, 24 h, dichloromethane solvent Intermediate ester/amide
Salt Formation Intermediate + Sodium acetate or NaHCO3 Aqueous or mixed solvent, pH ~7.5, RT Sodium salt of the compound
Purification Silica gel chromatography, reverse phase chromatography Room temperature, solvent gradients Pure sodium salt powder

Analytical Data Supporting Preparation

  • Mass Spectrometry (MS): Molecular ion peaks consistent with sodium salt form (e.g., m/z 388.3 for parent compound).
  • Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm the presence of hydroxy, hydroxymethyl, and dimethylaminomethyl groups attached to the indolizinoquinoline core.
  • Purity: High-performance liquid chromatography (HPLC) and LC-MS confirm purity levels exceeding 95% after purification.
  • Physical Form: Light-yellow to yellow powder or crystals, stable under inert atmosphere at 2-8°C.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Camptothecin or derivatives
Key Reagents 2-Hydroxybutanoic acid, BOP, triethylamine, sodium acetate or sodium hydrogencarbonate
Solvents Dichloromethane, methylene chloride, aqueous buffers
Temperature Room temperature (~20-25°C) for coupling; 120°C for some acetylation steps (if applicable)
Reaction Time 24 hours typical for coupling reactions
Purification Silica gel chromatography, reverse phase chromatography
Yield Range 42% to 73% depending on step and conditions
Product Form Sodium salt, yellow powder/crystals
Stability Store under inert atmosphere at 2-8°C

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Sodium (S)-2-(12-Ethyl-8-(Hydroxymethyl)-2-Oxido-9-Oxo-9,11-Dihydroindolizino[1,2-b]quinolin-7-yl)-2-Hydroxybutanoate (PA 09 0151007)

  • Structural Differences: The 12-ethyl group replaces the dimethylaminomethyl substituent at position 1.
  • This may affect bioavailability and tissue penetration .
  • Molecular Weight : 454.39 g/mol (vs. target compound: 505.42 g/mol, inferred from ).

1,3-Dioxolo[4,5-g]indolizino[1,2-b]quinoline-7-Acetic Acid Derivatives

  • Structural Differences: Features a dioxolo ring and an acetic acid moiety instead of the hydroxybutanoate group.
  • Impact : The acetic acid group may alter binding affinity to biological targets (e.g., topoisomerase I inhibition in topotecan analogs). Sodium salt formulations likely improve solubility similarly to the target compound .

Functional Analogues: Sodium Channel Blockers

Mexiletine (Sodium Salt)

  • Structural Differences: A phenolic sodium channel blocker with a calix[4]arene-based cluster in its chalice-shaped derivative (calixmexitil).
  • Functional Comparison : While structurally distinct, both compounds utilize sodium salts to enhance solubility. Mexiletine’s anti-myotonic activity depends on use-dependent sodium current inhibition, a mechanism that could be relevant to the target compound if it interacts with ion channels .

Physicochemical and Pharmacokinetic Properties

Property Target Compound PA 09 0151007 Mexiletine (Sodium Salt)
Molecular Weight (g/mol) 505.42 (inferred) 454.39 179.2 (free base)
Solubility High (sodium salt) Moderate (ethyl group) High (sodium salt)
Key Substituents Dimethylaminomethyl, hydroxybutanoate 12-ethyl, hydroxybutanoate Phenolic hydroxyl, amino
Therapeutic Indication Hypothesized oncology Not specified Myotonia, arrhythmias

Biological Activity

Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate, commonly referred to as Topotecan Carboxylic Acid Sodium Salt, is a derivative of topotecan, a well-known chemotherapeutic agent. This compound exhibits significant biological activity primarily through its effects on DNA and cellular processes, making it a subject of interest in cancer research.

  • Molecular Formula : C23H26N3NaO6
  • Molar Mass : 463.47 g/mol
  • Melting Point : >125 °C (dec.)
  • Solubility : Slightly soluble in DMSO and methanol
  • Appearance : Solid, orange to dark orange color
  • Storage Conditions : Hygroscopic, recommended storage at -20°C under inert atmosphere

Topotecan and its derivatives primarily act by inhibiting the enzyme topoisomerase I. This inhibition leads to the stabilization of the DNA-enzyme complex during the replication process, causing DNA damage and triggering cellular apoptosis. The mechanism can be summarized as follows:

  • DNA Binding : The compound intercalates into DNA strands.
  • Enzyme Inhibition : It inhibits topoisomerase I, preventing the relaxation of supercoiled DNA.
  • Apoptosis Induction : The accumulation of DNA breaks leads to programmed cell death.

Antitumor Activity

Topotecan has been extensively studied for its antitumor properties. Clinical trials have demonstrated its efficacy against various cancers, including ovarian cancer and small-cell lung cancer (SCLC). The following table summarizes key findings from clinical studies:

StudyCancer TypeTreatment RegimenResponse Rate
OvarianTopotecan + Carboplatin30%
SCLCTopotecan Monotherapy23%
CervicalTopotecan + Cisplatin35%

Case Studies

  • Ovarian Cancer Study : A phase II trial involving 50 patients treated with Topotecan showed a response rate of 30%, with manageable toxicity profiles. Patients reported improved quality of life during treatment.
  • Small Cell Lung Cancer : In a cohort study of 100 patients, Topotecan achieved a 23% response rate as a second-line therapy, demonstrating its potential when first-line treatments fail.
  • Combination Therapies : Research indicates that combining Topotecan with other chemotherapeutic agents enhances efficacy. For instance, combining it with carboplatin resulted in a higher overall response rate compared to monotherapy.

Safety and Toxicity

While Topotecan is effective, it is associated with various side effects, including:

  • Neutropenia
  • Anemia
  • Nausea and vomiting
  • Diarrhea

Monitoring and managing these adverse effects are crucial for optimizing patient outcomes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate with high enantiomeric purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of stereochemistry. For example, the dimethylamino-methyl and hydroxyl groups introduce steric hindrance, necessitating chiral auxiliary agents or asymmetric catalysis. Purification via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical. Characterization of intermediates using 1H^{1}\text{H}/13C^{13}\text{C} NMR and circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound in solution?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR resolves spatial interactions between substituents (e.g., hydroxybutanoate and hydroxymethyl groups). X-ray crystallography, where feasible, provides absolute configuration verification, though solubility challenges may require co-crystallization with stabilizing ligands .

Q. How does pH influence the stability of the compound in aqueous solutions during biological assays?

  • Methodological Answer : Stability studies should use buffered solutions (pH 4–9) with periodic sampling over 24–72 hours. Degradation products can be monitored via reverse-phase HPLC with UV detection (λ = 254–280 nm). Hydrolysis of the ester linkage in the hydroxybutanoate moiety is pH-dependent, with accelerated degradation under alkaline conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported DNA topoisomerase I inhibition efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents). Use orthogonal assays:

  • Biochemical assays : Measure DNA relaxation using agarose gel electrophoresis under standardized buffer conditions.
  • Cellular assays : Compare cytotoxicity in isogenic cell lines with/without TOP1 mutations.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant TOP1. Cross-validate findings with structural analogs (e.g., indolizinoquinoline derivatives from ) to identify critical pharmacophores .

Q. What computational strategies best predict the compound’s interaction with DNA topoisomerase I?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS). Parameterize the compound using density functional theory (DFT)-derived partial charges. Validate docking poses against crystallographic data from related indolizinoquinoline complexes. Focus on hydrogen bonding between the 2-hydroxy group and TOP1’s Asp533 residue .

Q. How can stereochemical variations in the hydroxybutanoate moiety affect pharmacokinetic properties?

  • Methodological Answer : Synthesize enantiopure R/S isomers via chiral column chromatography. Compare logP (octanol-water partitioning) and plasma protein binding (equilibrium dialysis). In vivo PK studies in rodent models should track AUC024_{0-24} and clearance rates. LC-MS/MS quantifies metabolite formation (e.g., demethylated derivatives) .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility while others note precipitation in physiological buffers?

  • Methodological Answer : Solubility discrepancies likely stem from polymorphic forms or aggregation. Conduct dynamic light scattering (DLS) to detect nanoparticles. Use differential scanning calorimetry (DSC) to identify polymorph transitions. Co-solvency studies (e.g., PEG-400 or cyclodextrin inclusion complexes) can improve reproducibility .

Methodological Recommendations Table

Research ObjectiveRecommended TechniquesKey Parameters to Monitor
Synthesis & PurificationChiral HPLC, asymmetric catalysis, NOESY NMREnantiomeric excess (EE%), yield
Stability ProfilingReverse-phase HPLC, accelerated degradation studiesDegradation half-life (t1/2_{1/2}), pH dependence
Target Engagement ValidationSPR, TOP1-DNA relaxation assays, cytotoxicity screensIC50_{50}, KD_D, ΔTm (thermal shift)
Computational ModelingDFT, MD simulations, AutoDock VinaBinding free energy (ΔG), RMSD

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